Acetamide, N-[3,3,3-trifluoro-2-oxo-1-(phenylmethyl)propyl]-
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Overview
Description
Acetamide, N-[3,3,3-trifluoro-2-oxo-1-(phenylmethyl)propyl]- is a chemical compound with the molecular formula C12H10F3NO2 It is characterized by the presence of a trifluoromethyl group, a phenylmethyl group, and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-[3,3,3-trifluoro-2-oxo-1-(phenylmethyl)propyl]- typically involves the reaction of 3,3,3-trifluoro-2-oxo-1-(phenylmethyl)propyl chloride with acetamide under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product in high purity.
Industrial Production Methods
On an industrial scale, the production of Acetamide, N-[3,3,3-trifluoro-2-oxo-1-(phenylmethyl)propyl]- may involve more efficient and scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions, higher yields, and reduced production costs. The use of automated systems and advanced purification techniques ensures the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Acetamide, N-[3,3,3-trifluoro-2-oxo-1-(phenylmethyl)propyl]- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other reduced forms.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.
Scientific Research Applications
Acetamide, N-[3,3,3-trifluoro-2-oxo-1-(phenylmethyl)propyl]- has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Acetamide, N-[3,3,3-trifluoro-2-oxo-1-(phenylmethyl)propyl]- involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity for specific targets, while the phenylmethyl group can contribute to its overall stability and bioavailability. The exact pathways and molecular targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Acetamide, 2,2,2-trifluoro-: This compound has a similar trifluoromethyl group but lacks the phenylmethyl group, resulting in different chemical properties and applications.
Acetamide, 2,2,2-trifluoro-N-methyl-: This compound also contains a trifluoromethyl group but has a methyl group instead of a phenylmethyl group, leading to variations in its reactivity and uses.
Uniqueness
Acetamide, N-[3,3,3-trifluoro-2-oxo-1-(phenylmethyl)propyl]- is unique due to the combination of its trifluoromethyl and phenylmethyl groups, which impart distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Properties
CAS No. |
128550-40-3 |
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Molecular Formula |
C12H12F3NO2 |
Molecular Weight |
259.22 g/mol |
IUPAC Name |
N-(4,4,4-trifluoro-3-oxo-1-phenylbutan-2-yl)acetamide |
InChI |
InChI=1S/C12H12F3NO2/c1-8(17)16-10(11(18)12(13,14)15)7-9-5-3-2-4-6-9/h2-6,10H,7H2,1H3,(H,16,17) |
InChI Key |
JTIIYPHJIDENCW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC(CC1=CC=CC=C1)C(=O)C(F)(F)F |
Origin of Product |
United States |
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